molecular formula C14H22N2O B13963197 1-Benzyl-4-((methylamino)methyl)piperidin-3-ol

1-Benzyl-4-((methylamino)methyl)piperidin-3-ol

Cat. No.: B13963197
M. Wt: 234.34 g/mol
InChI Key: XXYORQBLIVDNEL-UHFFFAOYSA-N
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Description

1-Benzyl-4-((methylamino)methyl)piperidin-3-ol is a piperidine derivative that has garnered interest in various fields of scientific research. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities .

Chemical Reactions Analysis

1-Benzyl-4-((methylamino)methyl)piperidin-3-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like toluene, catalysts such as titanium tetrachloride, and bases like triethylamine . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzyl-4-((methylamino)methyl)piperidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-((methylamino)methyl)piperidin-3-ol involves its interaction with specific molecular targets. For instance, it may act as an antagonist to certain receptors, such as the CCR5 receptor, which is involved in the entry of HIV-1 into cells . The compound’s structure allows it to form strong interactions with these receptors, thereby inhibiting their function and preventing viral entry.

Comparison with Similar Compounds

1-Benzyl-4-((methylamino)methyl)piperidin-3-ol can be compared with other piperidine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

1-benzyl-4-(methylaminomethyl)piperidin-3-ol

InChI

InChI=1S/C14H22N2O/c1-15-9-13-7-8-16(11-14(13)17)10-12-5-3-2-4-6-12/h2-6,13-15,17H,7-11H2,1H3

InChI Key

XXYORQBLIVDNEL-UHFFFAOYSA-N

Canonical SMILES

CNCC1CCN(CC1O)CC2=CC=CC=C2

Origin of Product

United States

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